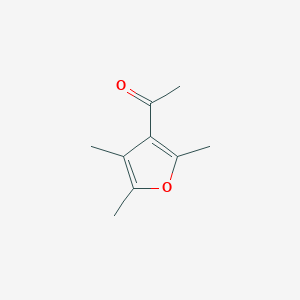
1-(2,4,5-Trimethylfuran-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4,5-Trimethylfuran-3-yl)ethanone is an organic compound belonging to the class of furans It is characterized by a furan ring substituted with three methyl groups at positions 2, 4, and 5, and an ethanone group at position 3
準備方法
The synthesis of 1-(2,4,5-Trimethylfuran-3-yl)ethanone can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 2,4,5-trimethylfuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(2,4,5-Trimethylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups. Halogenation using bromine or chlorine is a common example.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
1-(2,4,5-Trimethylfuran-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: Research into its biological activity has shown potential antimicrobial and antifungal properties, making it a candidate for further study in drug development.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the manufacture of fragrances and flavorings due to its pleasant aroma. Additionally, it serves as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism by which 1-(2,4,5-Trimethylfuran-3-yl)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or interfere with essential enzymatic processes. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
1-(2,4,5-Trimethylfuran-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2,4,5-Trimethylphenyl)ethanone: This compound has a similar structure but with a phenyl ring instead of a furan ring. It exhibits different chemical reactivity and applications.
2,4,5-Trimethylfuran: Lacking the ethanone group, this compound is less reactive in certain types of chemical reactions but still serves as a valuable intermediate in organic synthesis.
Acetylfuran: This compound has a furan ring with an acetyl group but lacks the additional methyl substitutions. It is used in different contexts within chemical research and industry.
特性
分子式 |
C9H12O2 |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
1-(2,4,5-trimethylfuran-3-yl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-5-7(3)11-8(4)9(5)6(2)10/h1-4H3 |
InChIキー |
UVCBWEHMWHPOTK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=C1C(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




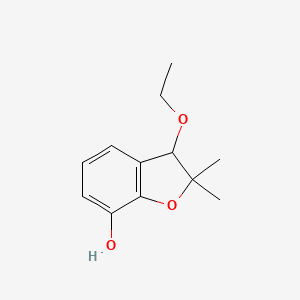
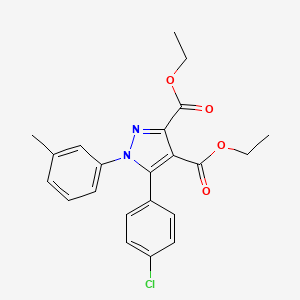
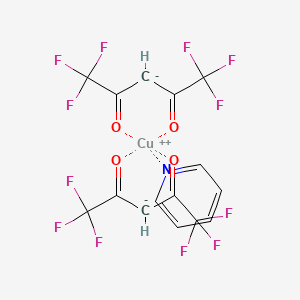

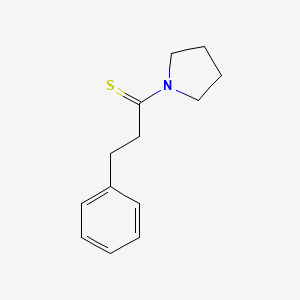
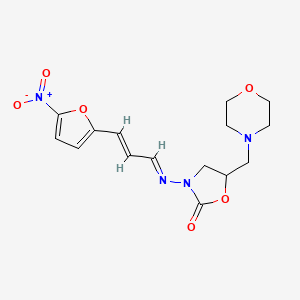

![2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
![Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate](/img/structure/B12887602.png)
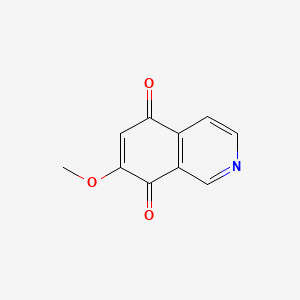
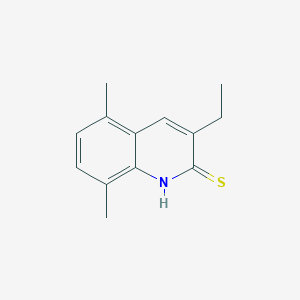
![2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12887617.png)
